molecular formula C7H7IO B2524084 5-Iodo-2-methylphenol CAS No. 183803-06-7

5-Iodo-2-methylphenol

Cat. No. B2524084
Key on ui cas rn: 183803-06-7
M. Wt: 234.036
InChI Key: VVVBRLLERZUWBH-UHFFFAOYSA-N
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Patent
US05985853

Procedure details

10 g of 5-amino 2-methyl phenol is dissolved in a solution of 150 ml of water, 100 ml of THF and 6 ml of concentrated sulphuric acid. The resultant solution is cooled down to 0° C. A solution of 5.6 g of sodium nitrite in 30 ml of water is added dropwise at 0° C. over 40 minutes. Next the suspension obtained is agitated for 30 minutes at 0° C. and 17.5 g of potassium iodide in 70 ml of water and 200 mg of powdered metallic copper are added. The temperature is left to rise to 20° C. over 30 minutes and agitation is maintained for one hour at this temperature. The reaction medium is poured into water and extraction is carried out with ethyl acetate. The organic phases are collected, dried over magnesium sulphate and evaporated under reduced pressure. The residual oil is chromatographed, eluting with a heptane-ethyl acetate mixture (1-1), in order to give 9.7 g of 5-iodo 2-methyl phenol. M.p.=60° C.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.6 g
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
17.5 g
Type
reactant
Reaction Step Five
Name
Quantity
70 mL
Type
solvent
Reaction Step Five
Name
copper
Quantity
200 mg
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[CH:4][C:5]([CH3:9])=[C:6]([OH:8])[CH:7]=1.N([O-])=O.[Na+].[I-:14].[K+].C(OCC)(=O)C>O.C1COCC1.S(=O)(=O)(O)O.[Cu]>[I:14][C:2]1[CH:3]=[CH:4][C:5]([CH3:9])=[C:6]([OH:8])[CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
NC=1C=CC(=C(C1)O)C
Name
Quantity
150 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
6 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
5.6 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
17.5 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
70 mL
Type
solvent
Smiles
O
Name
copper
Quantity
200 mg
Type
catalyst
Smiles
[Cu]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
is agitated for 30 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Next the suspension obtained
WAIT
Type
WAIT
Details
The temperature is left
WAIT
Type
WAIT
Details
to rise to 20° C. over 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
agitation is maintained for one hour at this temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The organic phases are collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residual oil is chromatographed
WASH
Type
WASH
Details
eluting with a heptane-ethyl acetate mixture (1-1), in order

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
IC=1C=CC(=C(C1)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.7 g
YIELD: CALCULATEDPERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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